5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide
Overview
Description
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a heterocyclic compound featuring a thiazepine ring fused with a benzene ring. It exhibits significant pharmacological properties and is of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process. The key steps involve the condensation of benzylamine with 2-phenylthioamide to form an intermediate, which then undergoes cyclization and oxidation to produce the final compound. Typical reaction conditions include the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods: In an industrial setting, the synthesis of 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide might involve similar steps but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized further to introduce additional oxygen functionalities.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Functional groups attached to the benzene ring can be substituted with other groups.
For oxidation: m-CPBA, hydrogen peroxide
For reduction: Sodium borohydride, lithium aluminium hydride
For substitution: Halogenating agents like N-bromosuccinimide (NBS)
Oxidation produces di-oxygenated derivatives.
Reduction yields the corresponding alcohol.
Substitution results in halogenated analogs.
Scientific Research Applications
5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide finds applications across various fields:
Chemistry: : It serves as a scaffold for developing new molecules with enhanced properties.
Biology: : Studied for its interaction with biological targets, offering insights into cellular processes.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
It interacts with enzymes and receptors, altering their activity.
It participates in electron transfer processes, affecting cellular redox states.
It disrupts cellular membranes, leading to changes in cell permeability.
Comparison with Similar Compounds
Compared to other thiazepine derivatives, 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide stands out due to its unique structural features and specific pharmacological profile. Similar compounds include:
2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepine
5-benzyl-2-phenyl-2,3-dihydrothiazolo[2,3-b][1,4]thiazepine
Each of these compounds exhibits distinct biological activities, but the presence of the 1,1-dioxide group in 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one imparts unique chemical reactivity and pharmacokinetic properties.
Properties
IUPAC Name |
5-benzyl-1,1-dioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S/c24-22-15-21(18-11-5-2-6-12-18)27(25,26)20-14-8-7-13-19(20)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQBIJCWXKHEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.